3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE

Description

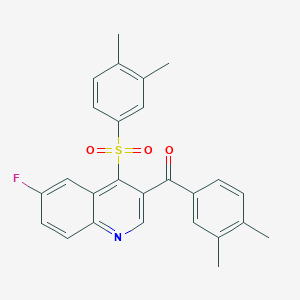

The compound 3-(3,4-Dimethylbenzoyl)-4-(3,4-Dimethylbenzenesulfonyl)-6-Fluoroquinoline is a structurally complex quinoline derivative featuring both benzoyl and benzenesulfonyl substituents at positions 3 and 4, respectively, along with a fluorine atom at position 4.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO3S/c1-15-5-7-19(11-17(15)3)25(29)23-14-28-24-10-8-20(27)13-22(24)26(23)32(30,31)21-9-6-16(2)18(4)12-21/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFHFHGHRQAXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-fluoroquinoline is a synthetic compound belonging to the quinoline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dimethylbenzoyl and dimethylbenzenesulfonyl moieties enhances its lipophilicity and potential interaction with biological targets.

- Molecular Formula : C21H22FNO3S

- Molecular Weight : 375.47 g/mol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of quinoline derivatives, including the compound . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

- Case Study : A study evaluated the antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL, indicating moderate potency against these pathogens .

Anticancer Properties

Quinolines are known for their anticancer properties, primarily through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features may enhance its ability to interact with cancer cell lines.

- Research Findings : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been explored in various models. The ability to inhibit pro-inflammatory cytokines makes these compounds suitable candidates for treating inflammatory diseases.

- Experimental Data : In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound likely intercalates into DNA or inhibits topoisomerases.

- Enzyme Inhibition : Targeting specific enzymes involved in DNA replication and repair.

- Cytokine Modulation : Reducing the production of pro-inflammatory cytokines.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 - 128 | DNA gyrase inhibition |

| Escherichia coli | 64 - 256 | Topoisomerase IV inhibition | |

| Anticancer | MCF-7 Breast Cancer Cells | 50 | Apoptosis induction |

| Anti-inflammatory | Murine Model | N/A | Cytokine modulation |

Comparison with Similar Compounds

Key Hypothetical Differences :

- The dual 3,4-dimethylbenzoyl/sulfonyl groups in the target compound may confer unique steric and electronic effects compared to simpler fluoroquinolines (e.g., ciprofloxacin) .

- Fluorine at position 6 could enhance metabolic stability but may alter receptor binding compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.